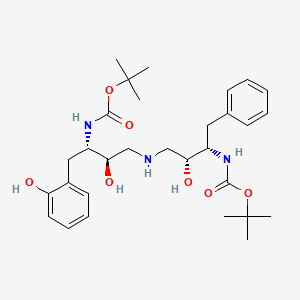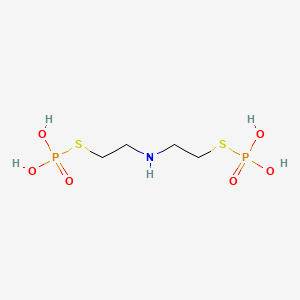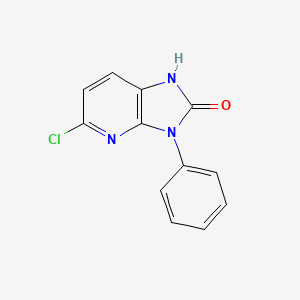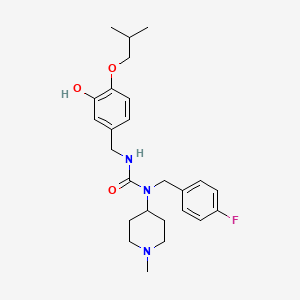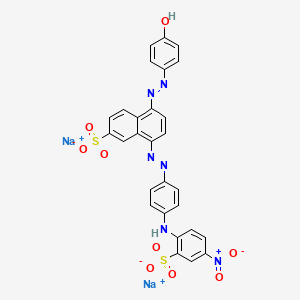
Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as a phenol or an amine, to form the azo dye.
The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps remain the same, but the conditions are optimized for large-scale production, including the use of automated systems for precise control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups (-N=N-) can be reduced to amines.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed depend on the type of reaction. For example, reduction of the azo groups results in the formation of corresponding amines, while oxidation can lead to quinones or other oxidized derivatives.
Scientific Research Applications
Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups and aromatic rings. The azo groups can participate in electron transfer reactions, while the aromatic rings can interact with various molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect cellular processes, enzyme activities, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-((4-hydroxyphenyl)azo)benzenesulphonate
- Disodium 4-((4-nitrophenyl)azo)benzenesulphonate
- Disodium 4-((4-aminophenyl)azo)benzenesulphonate
Uniqueness
Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
85283-58-5 |
|---|---|
Molecular Formula |
C28H18N6Na2O9S2 |
Molecular Weight |
692.6 g/mol |
IUPAC Name |
disodium;5-[(4-hydroxyphenyl)diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C28H20N6O9S2.2Na/c35-21-8-5-19(6-9-21)31-32-25-13-14-26(24-16-22(44(38,39)40)10-11-23(24)25)33-30-18-3-1-17(2-4-18)29-27-12-7-20(34(36)37)15-28(27)45(41,42)43;;/h1-16,29,35H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
QBXOCNILGWOLJV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


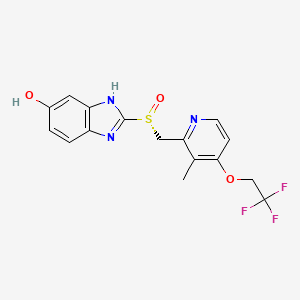
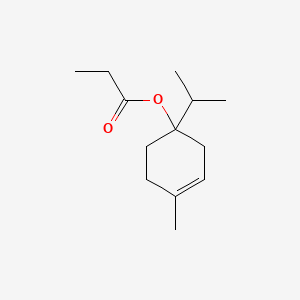
![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
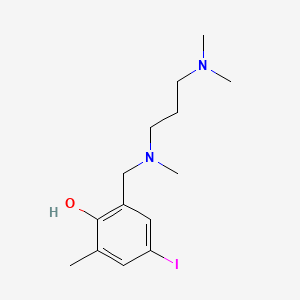
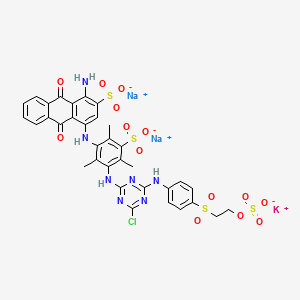
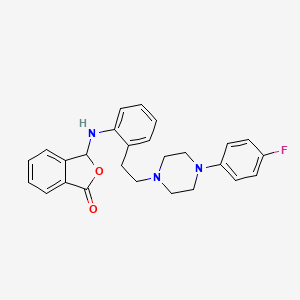
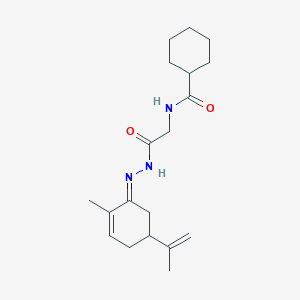
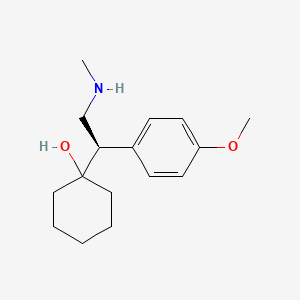
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
